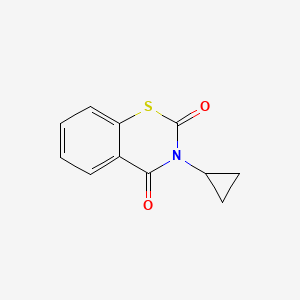

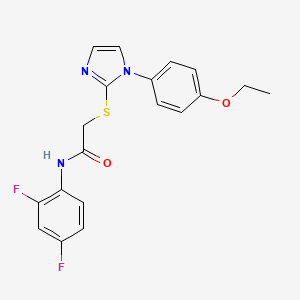

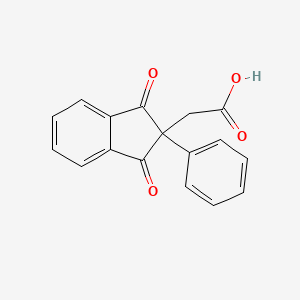

![molecular formula C21H23ClFN3O2S2 B2504951 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215758-04-5](/img/structure/B2504951.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound , involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids. This process allows for the creation of a series of compounds with potential biological activities. The synthesis is part of an experimental approach to develop new molecules with significant urease inhibition activity, surpassing even the standard used in bioassays .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride, they do provide insights into related compounds. For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using various spectroscopic methods and X-ray diffraction analysis, which suggests that similar techniques could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride. However, they do mention the synthesis of related acetamide derivatives and their interactions with biological targets, such as the urease enzyme and Src kinase. These interactions imply that the compound may also undergo specific chemical reactions with biological molecules, leading to its biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and structural determination of related compounds suggest that similar methods could be used to determine these properties. For example, NMR, IR spectroscopy, and X-ray diffraction analysis have been used to characterize the structure of a related acetamide compound, which could also be relevant for determining the physical and chemical properties of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride .

Scientific Research Applications

Synthesis and Structural Studies

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a compound that has been explored in various scientific research applications, focusing primarily on its synthesis, structural analysis, and potential biological activities. The compound, due to its complex structure, has been a subject of interest in the development of novel pharmaceutical agents, particularly in the synthesis of benzothiazole derivatives, which have shown a wide range of biological activities.

Anticancer and Kinase Inhibitory Activities

Research has demonstrated the potential of benzothiazole derivatives in anticancer therapies. For instance, compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. Studies show that specific benzothiazole derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells, highlighting their therapeutic potential against cancer (Fallah-Tafti et al., 2011).

Antibacterial and Antimicrobial Activities

Moreover, benzothiazole derivatives have been investigated for their antibacterial and antimicrobial efficacy. Novel series of compounds with the benzothiazole structure have shown broad-spectrum antibacterial activity against various microorganisms. These findings suggest that benzothiazole derivatives, including N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride, could serve as a basis for the development of new antimicrobial agents to combat resistant strains of bacteria (Bhoi et al., 2015).

Pharmacological Evaluations

The pharmacological properties of benzothiazole derivatives have also been extensively studied. For example, derivatives have been evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This research suggests that these compounds could contribute to the development of new therapeutic agents with potential applications in treating various conditions (Amir et al., 2012).

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S2.ClH/c22-16-6-7-18-19(14-16)29-21(23-18)25(9-8-24-10-12-27-13-11-24)20(26)15-28-17-4-2-1-3-5-17;/h1-7,14H,8-13,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOPCCLKTWMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CSC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

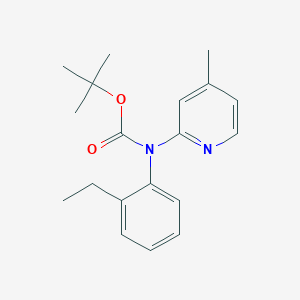

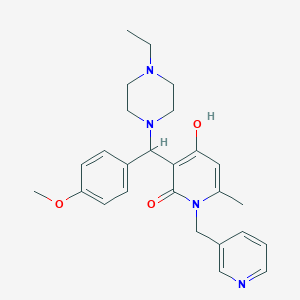

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

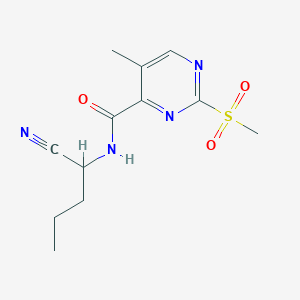

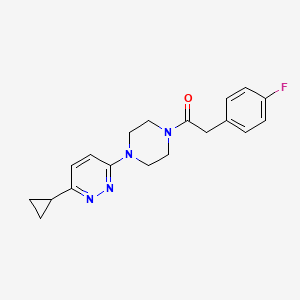

![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)

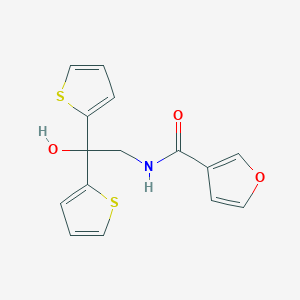

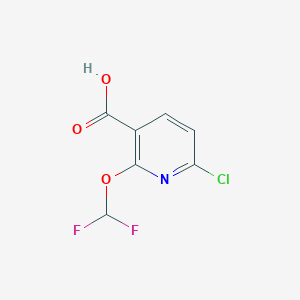

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)